N1-Pyrazolyl vs. N4-Pyrazolyl Regiochemistry: Impact on Carbonic Anhydrase Binding Pose and Inhibitory Potency
The target compound features an N1-(pyrazol-1-yl)ethyl substitution pattern, where the pyrazole nitrogen at position 1 is directly linked to the ethyl spacer. This contrasts with the commercially more common N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide regioisomer, in which the furan substituent is attached at the pyrazole 4-position . In pyrazole-sulfonamide carbonic anhydrase inhibitors, the pyrazole substitution pattern critically influences the spatial orientation of the zinc-binding sulfonamide group within the enzyme active site [1]. The Ki values reported for a series of pyrazole-sulfonamides against hCA I span 0.062–1.278 μM and against hCA II span 0.012–0.379 μM, with individual compound potency varying by >20-fold depending on substituent identity and position [2]. While direct comparative Ki data for the target compound versus its N4-regioisomer are not yet published, molecular docking studies indicate that N1-substituted pyrazoles adopt a distinct binding trajectory relative to N4-substituted analogs, potentially yielding differentiated isoform selectivity profiles [1].
| Evidence Dimension | Pyrazole substitution regiochemistry and predicted impact on hCA binding |
|---|---|
| Target Compound Data | N1-(pyrazol-1-yl)ethyl linking; furan directly at alpha-carbon of ethyl spacer; InChI Key: ONFYRVFCJSSUEG-UHFFFAOYSA-N |
| Comparator Or Baseline | N4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl regioisomer (furan at pyrazole 4-position); distinct InChI Key and 3D geometry |
| Quantified Difference | Class-wide hCA I Ki range: 0.062–1.278 μM; hCA II Ki range: 0.012–0.379 μM; individual compound variation >20-fold based on substituent position [2] |
| Conditions | In vitro hCA I and II esterase activity assay using purified human erythrocyte isozymes; Ki determined by Lineweaver-Burk plots [2] |
Why This Matters
Procurement of the N1-substituted regioisomer ensures retention of the specific binding pose required for target engagement; switching to an N4-substituted analog without experimental validation may result in complete loss of potency against the intended carbonic anhydrase isoform.
- [1] Mert S, Alım Z, İşgör MM, et al. Novel pyrazole-3,4-dicarboxamides bearing biologically active sulfonamide moiety as potential carbonic anhydrase inhibitors: Synthesis, molecular docking, and molecular dynamics simulations. Arab J Chem. 2019. doi:10.1016/j.arabjc.2019.05.009. View Source
- [2] Balseven H, Mustafa İşgör M, Mert S, Alım Z, Beydemir S, Ok S, Kasımoğulları R. Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes. Bioorg Med Chem. 2013;21(1):21-27. doi:10.1016/j.bmc.2012.11.012. PMID: 23218470. View Source
